molecular formula C18H35NO2 B150533 (4E,14Z)-2-aminooctadeca-4,14-diene-1,3-diol CAS No. 25696-03-1

(4E,14Z)-2-aminooctadeca-4,14-diene-1,3-diol

Cat. No. B150533
CAS RN: 25696-03-1
M. Wt: 297.5 g/mol
InChI Key: KWDXKYNWAKMLKK-YQDZIVAPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(4E,14Z)-2-aminooctadeca-4,14-diene-1,3-diol” is also known as 4E,14Z-Sphingadiene . It is a unique sphingoid base containing a C18 chain, with a trans double bond at C-4 and a cis double bond between C14 and C15 . It is found in the plasma, lymph, brain, kidney, and lungs of humans and mice .


Synthesis Analysis

The dienic long-chain base of human plasma sphingomyelins has been identified as d-erythro-1,3-dihydroxy-2-amino-4-trans-14-cis-octadecadiene . A similar sphingosine has also been detected in plasma sphingomyelins of rat, rabbit, and cat .


Molecular Structure Analysis

The molecular formula of “(4E,14Z)-2-aminooctadeca-4,14-diene-1,3-diol” is C18H35NO2 . The average mass is 297.476 Da and the monoisotopic mass is 297.266785 Da .


Physical And Chemical Properties Analysis

The density of “(4E,14Z)-2-aminooctadeca-4,14-diene-1,3-diol” is approximately 1.0±0.1 g/cm3 . The boiling point is 445.7±45.0 °C at 760 mmHg . The vapor pressure is 0.0±2.4 mmHg at 25°C . The enthalpy of vaporization is 81.2±6.0 kJ/mol . The flash point is 223.4±28.7 °C . The index of refraction is 1.501 .

Scientific Research Applications

Synthetic Studies

  • Asymmetric Total Synthesis : A study by Yasuda et al. (1998) described the asymmetric total synthesis of a 14-membered diene unit related to this compound. Their work focuses on developing synthetic routes using various organic synthesis techniques, which can be applicable in preparing complex natural products and drug molecules (Yasuda, Ide, Matsumoto, & Nakata, 1998).

Computational Chemistry Studies

  • Ab initio Calculations : Research by Saettel and Wiest (2000) involved ab initio calculations on substituted pentadienes, which helps in understanding the electronic characteristics and reactivity of compounds like (4E,14Z)-2-aminooctadeca-4,14-diene-1,3-diol. These insights are crucial for designing new molecules with specific properties (Saettel & Wiest, 2000).

Novel Class of Heteroatom-Containing Dienes

  • 1-Amino-3-siloxy-1,3-butadienes : Kozmin, Janey, and Rawal (1999) introduced 1-amino-3-siloxy-1,3-butadienes, which represent a novel class of heteroatom-containing dienes. These compounds have diverse applications in organic synthesis and can be seen as analogs to the compound (Kozmin, Janey, & Rawal, 1999).

Photophysical Studies

  • Benzazole Derived Push-Pull Butadienes : Etaiw, Fayed, and Saleh (2006) studied the fluorescence properties of certain butadienes, providing insights into the photophysical properties of compounds like (4E,14Z)-2-aminooctadeca-4,14-diene-1,3-diol. These properties are important for applications in optical materials and sensors (Etaiw, Fayed, & Saleh, 2006).

Synthetic Methods for Butadiene-Containing Building Blocks

  • Multiply Substituted Butadiene-Containing Building Blocks : Xi and Zhang (2008) outlined synthetic methods for creating butadiene-containing building blocks, which are crucial for constructing larger, more complex molecules with specific functions. Such methods could be adapted for synthesizing derivatives of (4E,14Z)-2-aminooctadeca-4,14-diene-1,3-diol (Xi & Zhang, 2008).

Catalysis and Reactions

  • Ruthenium-Catalyzed C-C Coupling : Chen et al. (2015) explored the ruthenium-catalyzed C-C coupling of amino alcohols with dienes, which could be relevant for creating complex molecules that include structures similar to (4E,14Z)-2-aminooctadeca-4,14-diene-1,3-diol (Chen, Tsutsumi, Montgomery, Volchkov, & Krische, 2015).

Future Directions

Further studies should focus on the isolation and identification of active compounds with pharmacological activities from “(4E,14Z)-2-aminooctadeca-4,14-diene-1,3-diol”. In addition, more research is needed to investigate the bioactivity of other parts of the plant .

properties

IUPAC Name

(4E,14Z)-2-aminooctadeca-4,14-diene-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H35NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18(21)17(19)16-20/h4-5,14-15,17-18,20-21H,2-3,6-13,16,19H2,1H3/b5-4-,15-14+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWDXKYNWAKMLKK-YQMRQDNGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC=CCCCCCCCCC=CC(C(CO)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC/C=C\CCCCCCCC/C=C/C(C(CO)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H35NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4E,14Z)-2-aminooctadeca-4,14-diene-1,3-diol

CAS RN

25696-03-1
Record name Sphingadienine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025696031
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(4E,14Z)-2-aminooctadeca-4,14-diene-1,3-diol
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Reactant of Route 6
(4E,14Z)-2-aminooctadeca-4,14-diene-1,3-diol

Citations

For This Compound
2
Citations
Y Murai, K Yuyama, D Mikami, Y Igarashi… - Chemistry and Physics of …, 2022 - Elsevier
The use of deuterium-incorporated bioactive compounds is an efficient method for tracing their metabolic fate and for quantitative analysis by mass spectrometry without complicated …
Number of citations: 2 www.sciencedirect.com
M Rabionet, R Engel, R Sandhoff - Cellular Lipid in Health and Disease, 2023 - Elsevier
Sphingolipids are a major lipid class in vertebrates with a high structural and functional diversity. As part of the cellular membrane bilayers, they are of major importance for the …
Number of citations: 0 www.sciencedirect.com

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